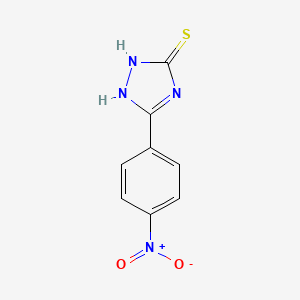

5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Übersicht

Beschreibung

5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. The compound features a triazole ring, which is known for its stability and ability to participate in various chemical reactions, making it a valuable scaffold for drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . This reaction yields the desired triazole derivative, which can be purified and characterized using techniques such as NMR, IR, and MS.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the triazole ring.

Wissenschaftliche Forschungsanwendungen

5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antiviral properties.

Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole ring can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, the nitrophenyl group can participate in redox reactions, further influencing the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-nitrophenyl acetate: Used in assays for esterase and lipase activity.

4-nitrophenylchloroformate: Known for its antimicrobial and antioxidant activities.

Uniqueness

5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is unique due to its triazole ring, which provides stability and versatility in chemical reactions. This makes it a valuable scaffold for drug development and other applications, distinguishing it from other nitrophenyl derivatives.

Biologische Aktivität

5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a compound belonging to the triazole family known for its diverse biological activities. This article reviews the biological properties of this compound, including its antimicrobial, antifungal, and potential anticancer effects, supported by various research studies and case analyses.

Chemical Structure and Properties

The compound has the following chemical formula: . Its structure features a triazole ring substituted with a nitrophenyl group, which is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| CAS Number | 6898-56-2 |

| Molecular Weight | 214.22 g/mol |

| Hazard Classification | Irritant |

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazole-3-thione exhibit notable antimicrobial properties. Specifically, studies have shown that This compound demonstrates activity against various bacterial strains. For instance:

- Antibacterial Effects : The compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Antifungal Activity

The antifungal properties of this compound have been investigated with promising results. For example:

- Activity Against Fungi : In vitro studies have indicated that it exhibits antifungal activity against Candida tropicalis, suggesting potential applications in treating fungal infections .

Anticancer Potential

Recent research has explored the anticancer potential of triazole derivatives, including this compound:

- Cell Viability Assays : In studies assessing the antiproliferative effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), the compound showed varying degrees of cytotoxicity . The GI50 values indicated moderate activity compared to established anticancer agents.

Metabolism Studies

A significant aspect of understanding the biological activity of this compound involves its metabolic pathways. Research has indicated that:

- In Vivo Metabolism : A study administered a dose of 40 mg intraperitoneally to rats and analyzed plasma samples over time. The findings revealed metabolic pathways including reduction and N-acetylation processes .

- Metabolite Identification : Various metabolites were identified through HPLC analysis, emphasizing the importance of understanding how metabolic changes can influence the biological efficacy of the parent compound .

Case Studies

Several case studies highlight the practical applications of this compound in pharmacology:

- Study on Antimicrobial Efficacy : A comprehensive study evaluated a series of triazole derivatives for their antimicrobial properties. Among these, this compound was noted for its significant antibacterial effects against multiple strains .

- Antifungal Screening : Another investigation focused on various triazole compounds against fungal pathogens. The results confirmed that this specific derivative exhibited promising antifungal activity comparable to standard treatments .

Eigenschaften

IUPAC Name |

5-(4-nitrophenyl)-1,2-dihydro-1,2,4-triazole-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2S/c13-12(14)6-3-1-5(2-4-6)7-9-8(15)11-10-7/h1-4H,(H2,9,10,11,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLPCRGZHVDUEQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=S)NN2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20401959 | |

| Record name | ST018736 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6898-56-2 | |

| Record name | ST018736 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary finding of the research paper regarding 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione?

A1: The research primarily aimed to analyze the tautomeric behavior of 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Through HPLC-MS analysis and UV spectral studies, the researchers determined that this compound exists in a tautomeric equilibrium between its thione and thiol forms. [] The study concludes that the thione form is the major component in the mixture, while the thiol form is present as a minor component. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.